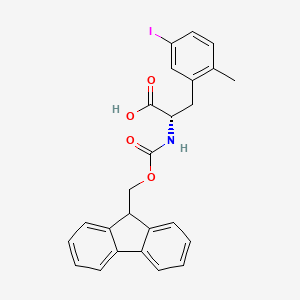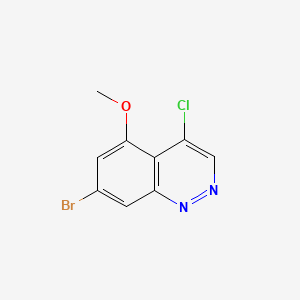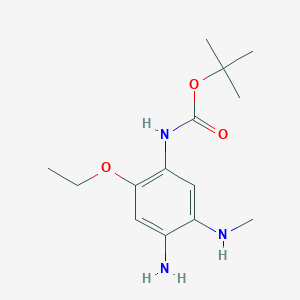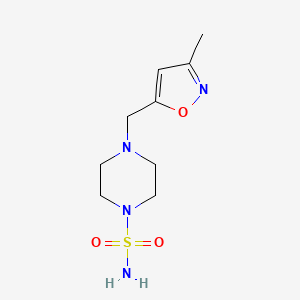
4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide is a chemical compound with the molecular formula C9H16N4O3S and a molecular weight of 260.31 g/mol . This compound is primarily used for research purposes and is not intended for human use . It features a piperazine ring substituted with a sulfonamide group and a 3-methylisoxazole moiety, making it a unique and versatile compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide typically involves the following steps:
Formation of the 3-Methylisoxazole Moiety: The 3-methylisoxazole ring can be synthesized through a (3+2) cycloaddition reaction involving an alkyne and a nitrile oxide.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the 3-methylisoxazole moiety is reacted with piperazine under basic conditions.
Introduction of the Sulfonamide Group: The final step involves the sulfonation of the piperazine ring using sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the isoxazole and piperazine rings.
Reduction: Reduced forms of the sulfonamide and isoxazole moieties.
Substitution: Substituted derivatives at the piperazine ring.
Scientific Research Applications
4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-phosphate: Contains a phosphate group instead of a sulfonamide.
Uniqueness
4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H16N4O3S |
|---|---|
Molecular Weight |
260.32 g/mol |
IUPAC Name |
4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-sulfonamide |
InChI |
InChI=1S/C9H16N4O3S/c1-8-6-9(16-11-8)7-12-2-4-13(5-3-12)17(10,14)15/h6H,2-5,7H2,1H3,(H2,10,14,15) |
InChI Key |
XLSLZECBWIVYGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CN2CCN(CC2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14907561.png)
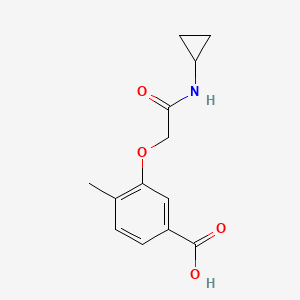
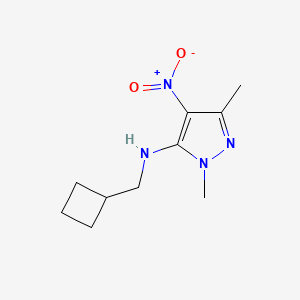
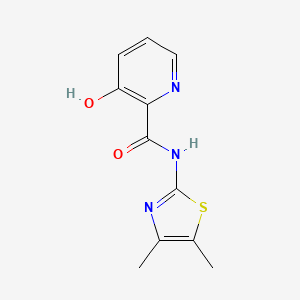
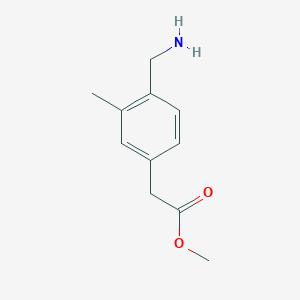
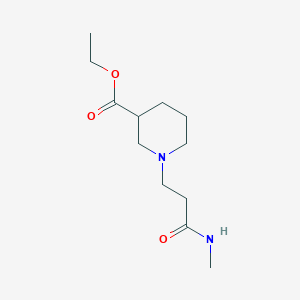
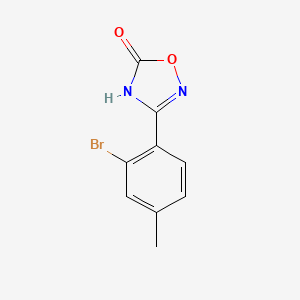
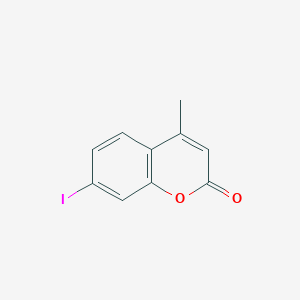
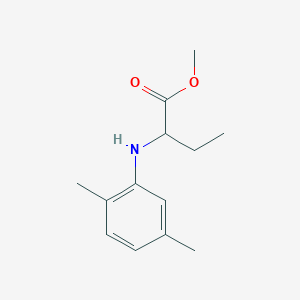
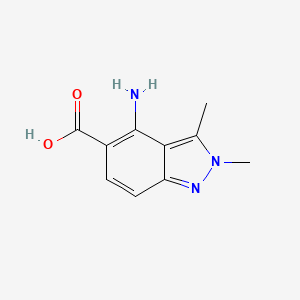
![1-Phenyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine](/img/structure/B14907637.png)
